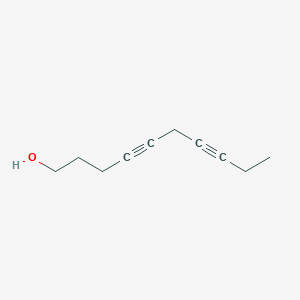
Deca-4,7-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-4,7-diyn-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the terminal position. This compound is notable for its applications in various fields, including synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-4,7-diyn-1-ol can be synthesized through several methods. One common approach involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere . Another method includes the selective reduction of 1-(tetrahydropyran-2-yloxy)deca-4,7-diyne using dicyclohexylborane followed by protonolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available diacetylenic diols, which are then subjected to various chemical transformations to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Deca-4,7-diyn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be selectively reduced to form dienes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as dicyclohexylborane and hydrogenation catalysts like P2-Ni are used.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Deca-4,7-diyn-1-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Deca-4,7-diyn-1-ol varies depending on its application. In biological systems, it is believed to exert its effects through interactions with cellular membranes and enzymes. The presence of triple bonds makes it highly reactive, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
4,6-Decadiyn-1-ol: Another diynol compound with similar structural features but different reactivity and applications.
Tetradeca-4,6,8,10-tetrayne-1,14-diol: A polyacetylene compound with multiple triple bonds, used in different chemical and biological contexts.
Uniqueness: Deca-4,7-diyn-1-ol is unique due to its specific positioning of triple bonds and the terminal hydroxyl group, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical transformations and its wide range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-4,7-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3 |
InChI Key |
YAABVBABUJHDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















